molecular formula C9H6ClF3O4S B14784380 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate

2-Acetyl-5-chlorophenyl trifluoromethanesulfonate

Cat. No.: B14784380
M. Wt: 302.66 g/mol
InChI Key: WZUVAQGBZDTUQV-UHFFFAOYSA-N
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Description

2-Acetyl-5-chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . This compound is known for its unique structural features, which include an acetyl group, a chlorophenyl ring, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-acetyl-5-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Acetyl-5-chlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetyl-5-chlorophenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate involves its ability to act as an acylating agent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Acetyl-5-chlorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

  • 2-Chloro-5-nitrophenyl trifluoromethanesulfonate
  • 2-Bromo-5-chlorophenyl trifluoromethanesulfonate
  • 2-Fluoro-5-chlorophenyl trifluoromethanesulfonate

These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions .

Properties

Molecular Formula

C9H6ClF3O4S

Molecular Weight

302.66 g/mol

IUPAC Name

(2-acetyl-5-chlorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C9H6ClF3O4S/c1-5(14)7-3-2-6(10)4-8(7)17-18(15,16)9(11,12)13/h2-4H,1H3

InChI Key

WZUVAQGBZDTUQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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